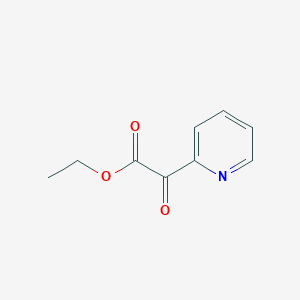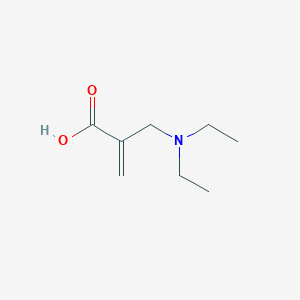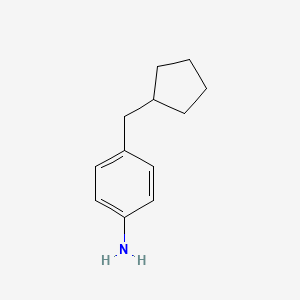
(2-Pyrrolidin-1-ylphenyl)methylamine
Vue d'ensemble
Description
“(2-Pyrrolidin-1-ylphenyl)methylamine” is a member of pyrrolidines . It has a molecular formula of C11H16N2 and a molecular weight of 176.26 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “(2-Pyrrolidin-1-ylphenyl)methylamine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” can undergo various chemical reactions . These reactions can be used to synthesize bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in (2-Pyrrolidin-1-ylphenyl)methylamine, is widely used in medicinal chemistry due to its versatility and the ability to enhance the stereochemistry of molecules. It contributes significantly to the pharmacophore space because of its sp3 hybridization and non-planarity, which is beneficial for the three-dimensional coverage of the molecule . This compound can be used to synthesize biologically active compounds with target selectivity, particularly in the design of new drug candidates with varied biological profiles.
Green Chemistry
The synthesis of pyrrolidine derivatives, including (2-Pyrrolidin-1-ylphenyl)methylamine, can be achieved through microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and aligns with the principles of green chemistry by reducing reaction times and energy consumption . The compound’s role in promoting sustainable chemical practices is an important aspect of its application in scientific research.
Biological Activity and SAR Studies
The stereogenicity of the pyrrolidine ring in (2-Pyrrolidin-1-ylphenyl)methylamine allows for the exploration of different stereoisomers and their biological activities. The spatial orientation of substituents can lead to diverse biological profiles due to varying binding modes to enantioselective proteins. This makes the compound a valuable tool in structure-activity relationship (SAR) studies .
Synthesis of Alkylaminophenol Compounds
(2-Pyrrolidin-1-ylphenyl)methylamine serves as a precursor in the synthesis of biologically important alkylaminophenol compounds. These compounds have been synthesized using the Petasis reaction, which is a multi-component reaction useful for creating complex molecules . The compound’s utility in synthesizing novel molecules with potential therapeutic effects is a significant area of application.
Chemical Database and Ontology
As a chemical entity, (2-Pyrrolidin-1-ylphenyl)methylamine is listed in chemical databases such as ChEBI, where it is classified under pyrrolidines. Researchers utilize such databases for information on molecular entities, their structures, and properties, which aids in various fields of chemical research .
Heterocyclic Scaffold Research
The compound’s heterocyclic scaffold is crucial for the development of clinically active drugs. Its introduction into drug molecules is strategic for modifying physicochemical parameters and achieving optimal ADME/Tox results. The compound’s role in the development of nitrogen-containing heterocyclic scaffolds is an essential application in pharmaceutical research .
Steric Factors in Biological Activity
The influence of steric factors on the biological activity of (2-Pyrrolidin-1-ylphenyl)methylamine and its derivatives is a vital research area. Understanding how these factors affect the interaction with biological targets can lead to the development of more effective and selective drug candidates .
Advanced Synthesis Techniques
The compound is involved in advanced synthesis techniques that allow for the creation of complex molecular structures. These techniques include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. Such methods are instrumental in the discovery of new compounds with potential applications in various therapeutic areas .
Safety And Hazards
“(2-Pyrrolidin-1-ylphenyl)methylamine” should be stored at 2-8°C . It is classified as a corrosive substance and an irritant . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective gloves, protective clothing, and eye/face protection .
Orientations Futures
The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the synthesized compounds .
Propriétés
IUPAC Name |
(2-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXNYYYHSZRVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426113 | |
| Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Pyrrolidin-1-ylphenyl)methylamine | |
CAS RN |
72752-53-5 | |
| Record name | 2-(1-Pyrrolidinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72752-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Pyrrolidin-1-ylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)
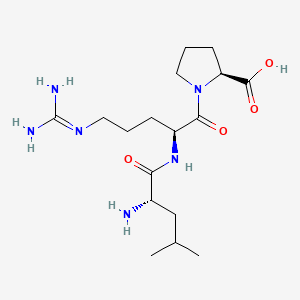

![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)
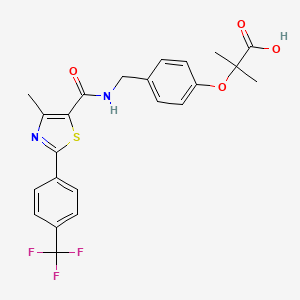


![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)
